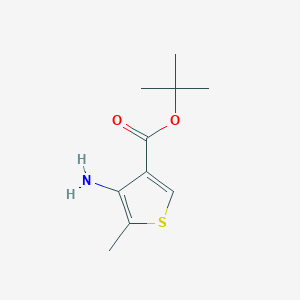![molecular formula C23H20N4O4 B2438662 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 921873-69-0](/img/structure/B2438662.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyridopyrimidinone derivative, which is a class of compounds known to exhibit various biological activities . The presence of the benzyl and methoxyphenyl groups could potentially influence its properties and biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized using a reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .科学的研究の応用
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Compounds with complex structures, including benzazoles and pyrimidines, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities span from antimicrobial to anticancer properties, underlining the importance of such compounds in drug discovery and development. For instance, pyrimidines are known for their anti-inflammatory, anticancer, and antiviral properties, making them crucial in the synthesis of new pharmaceutical agents (Rashid et al., 2021; Rosales-Hernández et al., 2022).
Toxicology
Understanding the toxicological aspects of chemical compounds is essential for assessing their safety profile. For example, the toxicodynamic aspects of acetaminophen, a well-known pharmaceutical agent, have been extensively studied to understand its mechanisms of liver toxicity. This research is crucial for developing safer drugs and for the toxicological assessment of new compounds (Franco & Malonn, 2021).
Advanced Synthesis Techniques
The development of novel synthetic methodologies enables the creation of complex molecules with potential therapeutic applications. Hybrid catalysts, for example, play a significant role in synthesizing structurally challenging compounds like pyranopyrimidines, which have applications in medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility (Parmar et al., 2023).
Environmental Toxicology
The environmental impact of pharmaceuticals and their degradation products is an emerging area of research. Studies on compounds like acetaminophen highlight the importance of understanding the environmental fate and toxicity of pharmaceuticals, which can inform the design of drugs with reduced environmental impact (Vo et al., 2019).
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 3,4-dihydropyrido[3,2-d]pyrimidin-4-ones , which have been synthesized and studied for their potential biological activities.
Mode of Action
Compounds in the same class have been shown to possess antibacterial activity , suggesting that they may interact with bacterial proteins or enzymes to inhibit bacterial growth.
Biochemical Pathways
Without specific target information, it’s challenging to outline the exact biochemical pathways affected by this compound. Given its potential antibacterial activity , it might interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on its potential antibacterial activity , it may lead to the inhibition of bacterial growth and proliferation.
特性
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-31-18-11-9-17(10-12-18)25-20(28)15-26-19-8-5-13-24-21(19)22(29)27(23(26)30)14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANDRLKVRKIDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2438580.png)
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438582.png)


![ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B2438589.png)

![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2438591.png)

![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2438593.png)

![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438597.png)


![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione](/img/structure/B2438601.png)